1-[4-(5-nitro-2,3-dihydro-1H-isoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(5-nitro-2,3-dihydro-1H-isoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a nitro-substituted isoindole core linked to a piperidine ring and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[4-(5-nitro-2,3-dihydro-1H-isoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactionsThe piperidine ring is then attached through a carbonylation reaction, and finally, the prop-2-en-1-one moiety is introduced via an aldol condensation reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles
Scientific Research Applications
1-[4-(5-nitro-2,3-dihydro-1H-isoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(5-nitro-2,3-dihydro-1H-isoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other nitro-substituted isoindoles and piperidine derivatives. Compared to these compounds, 1-[4-(5-nitro-2,3-dihydro-1H-isoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(5-nitro-2,3-dihydro-1H-isoindole-2-carbonyl)piperidine
- 1-(5-nitro-2,3-dihydro-1H-isoindole-2-carbonyl)piperidin-1-yl]ethanone .
Properties
IUPAC Name |
1-[4-(5-nitro-1,3-dihydroisoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-16(21)18-7-5-12(6-8-18)17(22)19-10-13-3-4-15(20(23)24)9-14(13)11-19/h2-4,9,12H,1,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHGZJDBJJXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CC3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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